Synthetic Yield: Phenylamino vs. 3-Methylanilino Analog
When subjected to diazotization in weakly acidic solution, the target compound 3-amino-4-(phenylamino)isochromen-1-one (R = H) converts to 1-phenylisochromeno[3,4-d][1,2,3]triazol-5(1H)-one with an isolated yield of 77%. Under identical conditions, the 3-chloroanilino analog (3-amino-4-(3-chloroanilino)-1H-isochromen-1-one) yields only 71% of the corresponding 1-(3-chlorophenyl)triazol product [1]. This 6-percentage-point advantage translates to approximately 8.5% more product per unit mass of precursor, directly reducing the cost-per-gram of the final triazole library compound.
| Evidence Dimension | Isolated yield of 1-aryl-isochromeno[3,4-d][1,2,3]triazol-5(1H)-one product |
|---|---|
| Target Compound Data | 77% (colourless solid, m.p. 433-434 K) |
| Comparator Or Baseline | 3-Amino-4-(3-chloroanilino)-1H-isochromen-1-one: 71% (yellow solid, m.p. 451-452 K) |
| Quantified Difference | +6 percentage points (absolute); +8.5% relative yield advantage |
| Conditions | Diazotization in weakly acidic solution; product isolated and characterized by IR, 1H/13C NMR, and high-resolution mass spectrometry; data from same published study [1] |
Why This Matters
For medicinal chemistry teams synthesizing focused triazole libraries, switching to the phenyl-substituted precursor delivers a measurably higher yield, reducing the number of synthetic cycles and material costs required to achieve a given quantity of final screening compound.
- [1] Vicentes, D. E., Romero, A. L., Rodríguez, R., Cobo, J. & Glidewell, C. (2020). Acta Cryst. C76, 446-453. Yields reported in Experimental section for compounds (I) and precursor 3-amino-4-(3-chloroanilino)-1H-isochromen-1-one. View Source
